molecular formula C7H7NO3 B087177 2-Methyl-6-nitrophenol CAS No. 13073-29-5

2-Methyl-6-nitrophenol

Cat. No. B087177
CAS RN: 13073-29-5
M. Wt: 153.14 g/mol
InChI Key: AQDKZPFDOWHRDZ-UHFFFAOYSA-N
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Patent
US05594112

Procedure details

To an ice-cooled solution of 2-methylphenol (10.8 g, 0.1-mmol) in acetic acid, fuming nitric acid (6.3 g) was slowly added with stirring to start reaction. The reaction mixture was stirred at a temperature of 20° C. or below for 1 h and thereafter poured into ice water. The reaction product was extracted with ethyl acetate and the extracted layer was washed with water, saturated sodium hydrogencarbonate and a saturated aqueous solution of sodium chloride in the order written. Thereafter, the washed layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography with a benzene-ethyl acetate mixture used as eluant, thereby giving the desired compound, 2-methyl-6-nitrophenol, in an amount of 1.3 g.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[N+:9]([O-])([OH:11])=[O:10]>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[OH:8]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.8 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Name
Quantity
6.3 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at a temperature of 20° C. or below for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
the extracted layer was washed with water, saturated sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter, the washed layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with a benzene-ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.